molecular formula C22H22Cl2N4O B12352550 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide

2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide

Cat. No.: B12352550
M. Wt: 429.3 g/mol
InChI Key: WODBMKOFCHTOSO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indolisation reaction, which is a robust and high-yielding process. This reaction typically involves the use of aryl hydrazines and ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .

Scientific Research Applications

2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by modulating enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22Cl2N4O

Molecular Weight

429.3 g/mol

IUPAC Name

2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide

InChI

InChI=1S/C22H22Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-4,6,8-10,14-15,19,21,25,27-28H,5,7,11H2,(H,26,29)

InChI Key

WODBMKOFCHTOSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1NC(=O)C3=C(C=CC=C3Cl)Cl)C(NN2)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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